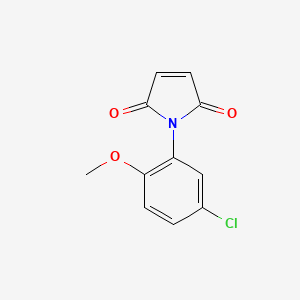

1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione

描述

1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a 5-chloro-2-methoxyphenyl group

属性

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-9-3-2-7(12)6-8(9)13-10(14)4-5-11(13)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYUCWYKHXDVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351832 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39900-81-7 | |

| Record name | 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves the condensation or coupling of a substituted aniline or aromatic amine derivative bearing the 5-chloro-2-methoxyphenyl group with a pyrrole-2,5-dione precursor, often maleimide or maleic anhydride derivatives. The key step is the formation of the N-substituted pyrrole-2,5-dione core.

Preparation via Amination of Pyrrole-2,5-dione Derivatives

A widely used method involves the nucleophilic substitution of 3,4-dichloro-1H-pyrrole-2,5-dione derivatives with aromatic primary amines. For example, 3,4-dichloro-1H-pyrrole-2,5-dione can be reacted with 5-chloro-2-methoxyaniline under mild heating (50–80 °C) in ethanol to yield the corresponding N-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione derivative. The reaction is typically monitored by thin-layer chromatography (TLC) and purified by recrystallization or silica gel chromatography using hexanes-ethyl acetate mixtures as eluents.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | 3,4-dichloro-1H-pyrrole-2,5-dione (10 mmol) | Precursor pyrrole-2,5-dione |

| Amine | 5-chloro-2-methoxyaniline (20 mmol) | Primary amine for substitution |

| Solvent | Ethanol (50 mL) | Polar protic solvent |

| Temperature | 50–80 °C | Mild heating for 2 hours |

| Work-up | Evaporation, filtration, washing with ethanol and ice water | Purification by recrystallization or column chromatography |

This method yields the desired compound with moderate to good yields (typically 70–90%) and high purity.

Synthesis via Reaction of Amidrazones with Maleic Anhydride Derivatives

Another approach involves the reaction of N3-substituted amidrazones with maleic anhydride or substituted maleic anhydrides to form substituted pyrrole-2,5-diones. Although this method is more commonly applied to 3,4-dimethyl derivatives, it can be adapted for aromatic substitutions such as 5-chloro-2-methoxyphenyl groups by using appropriately substituted amidrazones.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | N3-substituted amidrazone with 5-chloro-2-methoxyphenyl group | Custom synthesized amidrazone |

| Maleic anhydride derivative | 2,3-dimethylmaleic anhydride or maleic anhydride | Dienophile for cyclization |

| Solvent | Toluene, chloroform, or diethyl ether | Choice affects yield |

| Temperature | Reflux at solvent boiling point (60–110 °C) | Reaction time varies (hours) |

| Yield | 75–95% | High yields under optimized conditions |

This method offers high yields and allows structural diversity but requires precursor amidrazones, which may involve additional synthetic steps.

Condensation of Hydrazinyl Derivatives with Maleic Anhydride

A related method involves the condensation of 2-hydrazinyl-2-oxo-N-phenylacetamide derivatives with maleic anhydride in glacial acetic acid under reflux conditions (2–3 hours). This method is useful for synthesizing pyrrole-2,5-dione derivatives substituted with aromatic groups, including chloro- and methoxy-substituents.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | 2-hydrazinyl-2-oxo-N-(5-chloro-2-methoxyphenyl)acetamide | Aromatic hydrazine derivative |

| Maleic anhydride | Equimolar amount | Reactant for ring formation |

| Solvent | Glacial acetic acid | Acidic medium facilitates condensation |

| Temperature | Reflux (approx. 118 °C) | 2–3 hours |

| Work-up | Pour into crushed ice, filtration, washing, vacuum drying | Purification by recrystallization |

This method yields pyrrole-2,5-dione derivatives with moderate to good yields (70–85%) and can be monitored by TLC.

Suzuki–Miyaura Coupling for Final Functionalization

For compounds where the 5-chloro-2-methoxyphenyl substituent is introduced at a later stage, Suzuki–Miyaura cross-coupling reactions can be employed. A boronic acid derivative of 5-chloro-2-methoxyphenyl is coupled with a pyrrole-2,5-dione containing a suitable leaving group (e.g., bromide). This palladium-catalyzed reaction is typically conducted in the presence of a base and a suitable solvent (e.g., dioxane or DMF) under inert atmosphere.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting material | Pyrrole-2,5-dione derivative with halide (e.g., bromide) | Coupling partner |

| Coupling partner | (5-chloro-2-methoxyphenyl)boronic acid | Aryl boronic acid |

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | Palladium catalyst |

| Base | K2CO3 or Na2CO3 | Facilitates transmetalation |

| Solvent | Dioxane, DMF, or ethanol/water mixture | Reaction medium |

| Temperature | 80–100 °C | Reaction time 6–24 hours |

| Yield | 60–90% | Purification by chromatography |

化学反应分析

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield different derivatives, depending on the reducing agent used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit notable antimicrobial properties. Specifically, compounds containing the pyrrole structure have been evaluated for their effectiveness against various pathogens. For instance, studies have shown that certain pyrrole derivatives demonstrate enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like vancomycin .

Anti-inflammatory Properties

The anti-inflammatory potential of 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione has been documented in several studies. For example, a series of synthesized derivatives were tested for their ability to inhibit inflammatory responses in vitro. These compounds were found to reduce the viability of peripheral blood mononuclear cells (PBMCs) at higher concentrations but showed no significant toxicity at lower doses .

Synthetic Routes

The synthesis of this compound typically involves the reaction of substituted anhydrides with hydrazine derivatives. Various methods have been explored to optimize yield and purity, including refluxing in different solvents and using microwave-assisted synthesis techniques .

Characterization Techniques

Characterization of this compound and its derivatives is crucial for understanding their properties and potential applications. Techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .

Cytotoxicity Assessments

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential use in targeted cancer therapies .

Mechanistic Insights

Research into the mechanisms by which these compounds exert their biological effects is ongoing. Preliminary findings suggest that they may induce apoptosis in cancer cells through mitochondrial pathways or by modulating inflammatory cytokine levels .

Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to form stable structures can be harnessed to create polymers with enhanced mechanical properties and thermal stability .

Coatings and Composites

Due to its chemical stability and resistance to degradation, this compound can be incorporated into coatings and composites for industrial applications. These materials may offer improved performance in harsh environments, making them suitable for protective coatings .

作用机制

The mechanism by which 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities. The exact pathways can vary depending on the specific application and context.

相似化合物的比较

1-(5-Chloro-2-methoxyphenyl)ethanone: Similar in structure but lacks the pyrrole ring.

1-(5-Chloro-2-methoxyphenyl)-2-nitroethene: Contains a nitro group instead of the pyrrole ring.

1-(5-Chloro-2-methoxyphenyl)-1H-indole-2,3-dione: Features an indole ring instead of a pyrrole ring.

Uniqueness: 1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a chlorinated methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

1-(5-Chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione is a compound that belongs to the pyrrole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₁H₈ClNO₃

- CAS Number : 39900-81-7

- Molecular Weight : 239.65 g/mol

- Structure : The compound features a pyrrole ring with a chloro and methoxy substitution on the phenyl group.

Biological Activity Overview

Research indicates that derivatives of pyrrole, including this compound, exhibit a range of biological activities such as anti-inflammatory, antimicrobial, and anticancer effects. The following sections detail these activities.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For example:

- In vitro Studies : It has been shown to inhibit the growth of various cancer cell lines, including colon cancer cell lines HCT-116 and SW-620, with a growth inhibition (GI)50 value around .

- Mechanism of Action : The compound interacts with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, forming stable complexes that disrupt normal signaling pathways involved in tumor growth .

Antimicrobial Activity

Pyrrole derivatives have also been evaluated for their antimicrobial properties:

- Activity Against Bacteria : Compounds similar to this compound have demonstrated significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from to .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties:

- Cell Viability Studies : In experiments assessing the toxicity of related compounds on peripheral blood mononuclear cells (PBMCs), it was found that at lower concentrations (10 µg/mL), there was no significant cytotoxicity . However, higher concentrations (100 µg/mL) resulted in reduced cell viability .

Research Findings and Case Studies

Several studies have been conducted to explore the biological activities of pyrrole derivatives:

常见问题

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-(5-chloro-2-methoxyphenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization or substitution reactions. For example, related pyrrole-diones are synthesized using acid-catalyzed cyclization of precursor amines or ketones. Optimization involves adjusting reaction temperature (45–50°C in DMSO with K₂CO₃ as a base), solvent choice (e.g., DMSO for solubility), and stoichiometric ratios of reagents . Recrystallization from 2-propanol or similar solvents improves purity . Key intermediates, such as chloro-substituted aryl groups, may require halogenation steps using reagents like SOCl₂ or PCl₅ .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Methodology :

- FT-IR : Look for C=O stretches near 1700–1750 cm⁻¹ (dione carbonyls) and aromatic C-Cl vibrations at 750–800 cm⁻¹ .

- NMR : ¹H NMR should show methoxy protons (δ 3.8–4.0 ppm), aromatic protons from the substituted phenyl group (δ 6.8–7.5 ppm), and pyrrole ring protons (δ 6.0–6.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for the polymorph of a related 2-methoxyphenyl-pyrrole-dione .

Q. What safety protocols are recommended based on its GHS classification?

- Methodology : Classified as harmful if swallowed (H302), skin irritant (H315), and causes severe eye damage (H318). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity for structure-activity relationship (SAR) studies?

- Methodology : Density Functional Theory (DFT) calculations model HOMO-LUMO gaps, electrostatic potentials, and charge distribution to predict sites for electrophilic/nucleophilic attack. Compare computed IR/NMR spectra with experimental data to validate models . For example, the methoxy group’s electron-donating effect can be quantified to explain regioselectivity in substitution reactions .

Q. What experimental strategies resolve contradictions in reported biological activity (e.g., pesticide vs. enzyme inhibition)?

- Methodology :

- Target-specific assays : Use enzyme inhibition assays (e.g., kinase or protease) to distinguish pesticidal effects (fluoroimide-like activity) from other mechanisms .

- Metabolic profiling : LC-MS/MS tracks metabolite formation in different biological systems to identify active species.

- Dose-response studies : Vary concentrations (µM–mM) to differentiate nonspecific toxicity from target-specific activity .

Q. How do substituents on the phenyl ring (e.g., chloro, methoxy) influence physicochemical properties like solubility and bioavailability?

- Methodology :

- LogP measurements : Compare partition coefficients (HPLC or shake-flask) to assess hydrophobicity changes. Chloro groups increase LogP, reducing aqueous solubility.

- Thermal analysis : DSC/TGA evaluates melting points and stability; methoxy groups may lower melting points via reduced crystallinity .

- Solubility screens : Test in buffers (pH 1–10) and solvents (DMSO, ethanol) to guide formulation for in vivo studies .

Q. What crystallographic techniques identify polymorphic forms, and how do they affect material properties?

- Methodology : X-ray diffraction (single-crystal and powder) distinguishes polymorphs. For example, a related 2-methoxyphenyl-pyrrole-dione exhibited different crystal packing due to hydrogen-bonding variations, impacting dissolution rates and mechanical stability . Pair with Hirshfeld surface analysis to quantify intermolecular interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。